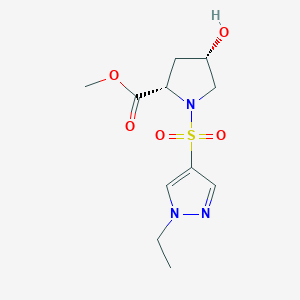
methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate is a fascinating compound characterized by its unique structure, consisting of a pyrazolyl sulfonyl group attached to a hydroxypyrrolidine carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with readily available starting materials such as 1-ethylpyrazole, sulfonyl chloride, and pyrrolidine derivatives.
Step-by-Step Synthesis:
Step 1: Reaction of 1-ethylpyrazole with sulfonyl chloride to yield 1-ethylpyrazol-4-ylsulfonyl chloride.
Step 2: Coupling of the sulfonyl chloride derivative with (2S,4S)-4-hydroxypyrrolidine-2-carboxylate in the presence of a base to yield the desired compound.
Reaction Conditions: Typically involves solvents like dichloromethane or tetrahydrofuran, bases like triethylamine, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Scale-Up Process: Industrial production involves scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Purification: Utilizes techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
In Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.
In Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Interactions: Studied for its interactions with specific proteins.
In Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Pharmacokinetics: Investigated for its absorption, distribution, metabolism, and excretion properties.
In Industry
Material Science: Used in the development of novel materials with specific properties.
Agricultural Chemicals: Potential application in the synthesis of new pesticides or herbicides.
Mecanismo De Acción
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: Involves pathways related to metabolic processes or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,4R)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Ethyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate: Ethyl ester derivative with similar chemical properties but different physical properties.
Methyl (2S,4S)-1-(1-methylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate: Methyl substitution on the pyrazole ring, leading to different reactivity.
Unique Features
Stereochemistry: The (2S,4S) configuration imparts unique three-dimensional structure and reactivity.
Functional Groups: The presence of both pyrazolyl sulfonyl and hydroxypyrrolidine carboxylate groups offers diverse chemical reactivity.
Conclusion
Methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry, offering promising avenues for future research and applications.
Propiedades
IUPAC Name |
methyl (2S,4S)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-3-13-7-9(5-12-13)20(17,18)14-6-8(15)4-10(14)11(16)19-2/h5,7-8,10,15H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBVMKYUZOPDS-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(CC2C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2C[C@H](C[C@H]2C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














